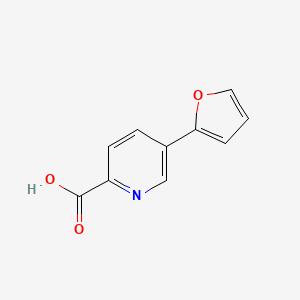

5-(呋喃-2-基)吡啶-2-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-(Furan-2-yl)picolinic acid” is a compound that contains a furan ring and a picolinic acid moiety . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Picolinic acid is a catabolite of the amino acid tryptophan through the kynurenine pathway .

科学研究应用

配合物的合成和表征

铜(II)与杂芳族衍生物(包括呋喃-2-基化合物)的混合配体的核酸酶活性展示了它们在生物相关反应中的潜力。这些配合物通过光谱方法表征,展示了独特的几何结构和电子性质,暗示了它们在研究金属-配体相互作用和核酸酶活性中的用途,该领域对于理解 DNA 切割机制至关重要 (Reddy、Reddy 和 Babu,2000)。

酶催化

FAD 依赖性酶将 5-羟甲基糠醛酶促氧化为呋喃-2,5-二甲酸,突出了呋喃衍生物在为聚合物生产开发生物基平台化学品中的作用。该酶在温和条件下有效转化呋喃衍生物的能力对于可持续化学应用至关重要 (Dijkman、Groothuis 和 Fraaije,2014)。

新呋喃衍生物的发现

从红树林来源的内生真菌中分离出的新呋喃衍生物表明了呋喃化合物在新药发现和天然产物化学中的潜力。此类发现促进了呋喃衍生物的化学多样性及其在药物化学中的潜在应用 (Chen 等人,2017)。

有机合成和化学反应

呋喃-2-甲酸衍生物(包括涉及噻二唑的衍生物)的合成和反应展示了呋喃衍生物在有机合成中的多功能性。这些研究对于开发具有药物和材料科学潜在应用的新化学反应和材料至关重要 (Kuticheva、Pevzner 和 Petrov,2015)。

光催化活性

使用 5-(3,4-二羧基苯基)吡啶-2-甲酸水热组装配位化合物及其在 Mn、Ni、Cu 和 Zn 配位聚合物中的光催化活性,突出了呋喃衍生物在环境应用中的潜力。此类研究为开发用于污染物降解的新型光催化材料铺平了道路 (Gu 等人,2017)。

未来方向

Furan-based compounds, including “5-(Furan-2-yl)picolinic acid”, have potential applications in various fields due to their unique chemical properties. They can be synthesized from biomass, making them a sustainable alternative to traditional petroleum-based compounds . Future research could focus on exploring these applications further and developing efficient synthesis methods for these compounds.

作用机制

Target of Action

It’s worth noting that picolinic acid, a structurally similar compound, has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects . It is also suggested to assist in the absorption of zinc (II) ions and other divalent or trivalent ions through the small intestine .

Mode of Action

Picolinic acid, a related compound, works by binding to zinc finger proteins (zfps) in a way that changes their structures and disrupts zinc binding, inhibiting function . This interaction with ZFPs could potentially influence viral replication and packaging as well as normal cell homeostatic functions .

Biochemical Pathways

Picolinic acid, a compound structurally similar to 5-(Furan-2-yl)picolinic acid, is a catabolite of the amino acid tryptophan through the kynurenine pathway

Result of Action

Picolinic acid has been shown to be an anti-viral in vitro and in vivo .

Action Environment

It’s worth noting that the success of suzuki–miyaura coupling, a reaction involving organoboron reagents, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

属性

IUPAC Name |

5-(furan-2-yl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-4-3-7(6-11-8)9-2-1-5-14-9/h1-6H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWJYKGQIACFMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649934 |

Source

|

| Record name | 5-(Furan-2-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

930110-99-9 |

Source

|

| Record name | 5-(2-Furanyl)-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930110-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Furan-2-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

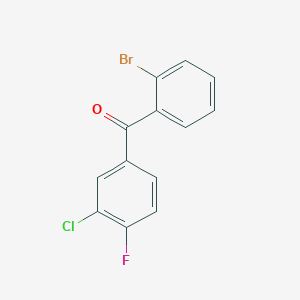

methanone](/img/structure/B1346316.png)